Ibandronate sodium

概述

描述

奥美拉唑是一种广泛使用的药物,主要用于治疗与胃酸分泌过多相关的疾病。 它是一种质子泵抑制剂,能有效降低胃酸分泌,因此可用于治疗胃食管反流病、消化性溃疡病和卓-艾综合征 . 奥美拉唑于 1978 年首次获得专利,并于 1988 年获准用于医疗用途 .

准备方法

合成路线和反应条件: 奥美拉唑的合成涉及几个关键步骤。 一种常用的方法是在钛络合物存在下,用氧化剂在有机溶剂中氧化 5-甲氧基-2-[(4-甲氧基-3,5-二甲基-2-吡啶基)甲基]硫代]-1H-苯并咪唑 . 另一种方法是使用钼酸铵和过氧化氢作为催化剂,在硫醚中间体的甲醇溶液中进行反应 .

工业生产方法: 奥美拉唑的工业生产通常采用一锅法,反应和精制在同一个溶剂体系中进行。这种方法通过减少操作步骤、降低能耗和时间成本来提高生产效率。 该工艺涉及控制温度和 pH 值以实现高产率和纯度 .

化学反应分析

Key Reaction Steps

-

Bisphosphorylation :

3-[N-(Methylpentyl)amino]propionic acid (III) reacts with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) in toluene at 85–90°C for 8–10 hours. This yields ibandronic acid, which is directly converted to the sodium salt without isolation . -

Purification :

The crude product is precipitated using methanol, followed by slurrying in acetone to obtain pure this compound .

| Parameter | Details | Reference |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 85–90°C | |

| Reaction Time | 8–10 hours | |

| Yield | Not explicitly reported | – |

Stability and Complexation with Metal Ions

This compound forms stable complexes with divalent cations, critical for its bone-targeting mechanism.

Stability Constants (logK)

Determined via potentiometric titration in 0.11 M NaClO₄ at 22°C :

| Metal Ion | logK (Stability Constant) | Stoichiometry |

|---|---|---|

| Ca²⁺ | 5.90 | 1:1 |

| Mg²⁺ | 5.85 | 1:1 |

| Sr²⁺ | 5.70 | 1:1 |

The high affinity for Ca²⁺ explains its preferential binding to hydroxyapatite in bone .

pH-Dependent Dissociation

This compound exhibits two dissociation constants in aqueous solution :

-

pKa₁ : 5.90 (deprotonation of the phosphonic acid group).

-

pKa₂ : 10.15 (deprotonation of the hydroxyl group).

This pH sensitivity influences its solubility and formulation stability.

Solid-State Reactions and Co-Crystallization

This compound forms co-crystals with phenyl-β-d-galactopyranoside under slow evaporation conditions. Spectroscopic data (Raman, ³¹P NMR) confirm new crystalline phases distinct from the parent compounds .

| Technique | Observation | Reference |

|---|---|---|

| Raman Spectroscopy | Unique vibrational modes at 980 cm⁻¹ | |

| ³¹P CP/MAS NMR | Distinct phosphorus environments |

Pharmacological Reactions

While not traditional chemical reactions, ibandronate’s biochemical interactions are mechanistically relevant:

-

Osteoclast Inhibition : Binds to hydroxyapatite, internalized by osteoclasts during bone resorption. Acidic vesicles release ibandronate, inhibiting farnesyl diphosphate synthase (FPPS) in the mevalonate pathway .

-

Apoptosis Induction : Disruption of prenylation (e.g., Rap1 GTPase) activates caspase-3, leading to osteoclast apoptosis .

Degradation and Stability in Formulations

科学研究应用

Osteoporosis Treatment

Mechanism of Action

Ibandronate sodium works by inhibiting osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD). This action is crucial in managing osteoporosis, particularly in postmenopausal women and individuals at risk of fractures.

Clinical Efficacy

- Bone Mineral Density Improvement : Studies show that ibandronate significantly increases BMD in lumbar spine and hip regions compared to placebo and other bisphosphonates. For instance, a study reported a 49% relative risk reduction in clinical vertebral fractures after three years of treatment with daily low-dose ibandronate .

- Quality of Life Enhancement : In a comparative study between ibandronate and zoledronate for treating senile osteoporosis, ibandronate was found to improve patients' quality of life significantly with similar adverse reaction rates .

Treatment of Osteoarthritis

Recent research has indicated that this compound may also have protective effects on articular cartilage and could decelerate the progression of knee osteoarthritis (KOA). A study demonstrated that ibandronate administration improved various parameters related to knee health, including cartilage protein loss and trabecular separation .

Management of Bone Metastases

Ibandronate is effective in managing bone metastases associated with various malignancies. It helps mitigate skeletal-related events (SREs) such as fractures and the need for radiation therapy. Clinical trials have shown that ibandronate reduces the incidence of SREs in patients with breast cancer and other solid tumors.

Comparative Efficacy with Other Bisphosphonates

Ibandronate's efficacy has been compared to other bisphosphonates like alendronate and zoledronate:

- Monthly vs. Weekly Dosing : A study comparing once-monthly 150 mg ibandronate to weekly 70 mg alendronate showed comparable efficacy in increasing BMD without significant differences in adverse effects .

- Patient Compliance : Ibandronate therapy has been associated with higher patient compliance rates due to its less frequent dosing schedule compared to daily or weekly alternatives .

Data Summary

Case Studies

- Osteoporosis Management : A clinical trial involving elderly patients treated with this compound showed substantial improvements in bone density and quality of life over a one-year period, highlighting its effectiveness as a first-line treatment for osteoporosis .

- Knee Osteoarthritis Study : In an animal model, this compound was administered to assess its effects on KOA progression. Results indicated a significant reduction in cartilage degradation markers and improvement in joint function parameters post-treatment .

相似化合物的比较

奥美拉唑属于质子泵抑制剂类药物,其中包含几种其他化合物:

埃索美拉唑: 奥美拉唑的更稳定、更有效的对映异构体.

兰索拉唑: 功能相似,但药代动力学特性不同.

泮托拉唑: 以其更长的作用时间和略微不同的副作用特征而闻名.

雷贝拉唑: 与奥美拉唑相比,起效更快.

生物活性

Ibandronate sodium is a bisphosphonate medication primarily used in the treatment of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density (BMD) and reduced fracture risk. This article reviews the pharmacological mechanisms, efficacy, and clinical applications of this compound, supported by relevant data tables and case studies.

This compound works by binding to hydroxyapatite in the bone, which inhibits osteoclast function and reduces bone resorption. This action is crucial for maintaining bone density and preventing osteoporosis-related fractures. The compound's mechanism involves:

- Inhibition of Osteoclasts : Ibandronate interferes with the mevalonate pathway, essential for osteoclast survival and function.

- Binding Affinity : It has a high affinity for bone tissue, allowing prolonged retention and sustained biological activity.

Pharmacokinetics

Ibandronate exhibits unique pharmacokinetic properties:

- Absorption : Poorly absorbed via the gastrointestinal tract, with a bioavailability of approximately 0.63% in humans.

- Distribution : Once in circulation, 40%-60% binds tightly to bone surfaces; the remainder is excreted unchanged by the kidneys.

- Protein Binding : Low protein binding (85%-87%), minimizing drug-drug interactions.

Case Studies

- Osteoporosis Treatment : A study involving 115 patients treated with this compound showed a total therapeutic response rate of 96.52%, comparable to 93.00% in a control group treated with zoledronate sodium. Both groups experienced significant improvements in quality of life without notable differences in adverse reactions .

- Knee Osteoarthritis : Research indicated that this compound has protective effects on articular chondrocytes in rat models of knee osteoarthritis, potentially decelerating disease progression through inhibition of the TLRs/MyD88/NF-κB signaling pathway .

Efficacy Data Table

| Treatment Group | Total Patients | Total Response Rate (%) | Markedly Effective (%) | Effective (%) | Invalid (%) |

|---|---|---|---|---|---|

| Ibandronate | 115 | 96.52 | 55.65 | 40.87 | 3.48 |

| Zoledronate | 100 | 93.00 | 49.00 | 44.00 | 7.00 |

Biochemical Effects

Ibandronate influences various biochemical markers associated with bone metabolism:

- TRAP-5b and BALP Levels : A significant reduction in TRAP-5b and BALP levels was observed post-treatment, indicating decreased osteoclast activity .

Biochemical Markers Data Table

| Group | Calcium (mmol/L) | Phosphate (mmol/L) | TRAP-5b (U/L) | BALP (U/L) |

|---|---|---|---|---|

| Combination Group | Before: 1.30±0.12 | Before: 2.45±0.14 | Before: 5.38±0.48 | Before: 12.32±0.85 |

| After: 1.30±0.15 | After: 2.43±0.15 | After: 3.65±0.43 | After: 10.02±0.53 | |

| Ibandronate Group | Before: 1.31±0.13 | Before: 2.44±0.15 | Before: 5.37±0.46 | Before: 12.30±0.82 |

| After: 1.32±0.14 | After: 2.45±0.14 | After: 4.04±0.40 | After: 11.00±0.60 |

Long-Term Safety and Efficacy

Long-term studies have confirmed that ibandronate is effective over extended periods, with a significant reduction in clinical vertebral fractures observed after three years of treatment . The safety profile is comparable to placebo, with flu-like symptoms being more common but not severe.

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study ibandronate sodium’s therapeutic effects on bone metabolism disorders?

- Methodological Answer: In vivo models of knee osteoarthritis (KOA) are established using surgical induction, followed by administration of this compound at low (10 g/kg), medium (20 g/kg), and high (30 g/kg) doses to assess trabecular bone parameters (e.g., bone mineral density, trabecular thickness) via micro-CT . In vitro, interleukin-1 beta (IL-1β) is used to induce chondrocyte inflammation, with this compound (e.g., 20 µg/mL) applied to evaluate anti-apoptotic effects via flow cytometry and cell proliferation via CCK-8 assays .

Q. How does this compound mitigate cartilage degradation in osteoarthritis?

- Methodological Answer: this compound reduces IL-1β-induced matrix metalloproteinase (MMP) activity (measured via ELISA) and increases alkaline phosphatase (ALP)-positive cells (staining assay), indicating enhanced ossification and reduced cartilage breakdown. However, ADAMTS activity may paradoxically increase, suggesting differential regulatory mechanisms for matrix-degrading enzymes .

Q. What are standard dosing protocols for this compound in preclinical studies?

- Methodological Answer: For in vivo KOA studies, doses range from 10–30 g/kg, with 20 g/kg often optimal for improving trabecular bone indices (e.g., Mankin score reduction) . In vitro, 20 µg/mL is effective for reducing apoptosis and restoring chondrocyte morphology .

Advanced Research Questions

Q. How does this compound modulate the TLR4/MyD88/NF-κB signaling pathway in inflammatory bone disorders?

- Methodological Answer: this compound downregulates TLR4, MyD88, and NF-κB expression at mRNA and protein levels (quantified via qRT-PCR and Western blot). This inhibition reduces pro-inflammatory cytokine release, as demonstrated in IL-1β-induced chondrocytes and KOA rodent models .

Q. What analytical methods are recommended for impurity profiling of this compound in drug formulation studies?

- Methodological Answer: High-performance liquid chromatography with corona charged aerosol detection (HPLC-CAD) is validated per ICH guidelines for separating and quantifying impurities. A mixed-mode column with trifluoroacetic acid/acetonitrile mobile phase achieves resolution of structurally similar compounds . Ion chromatography is also used for simultaneous determination of drug substance impurities .

Q. How can researchers resolve contradictions in this compound’s effects on matrix-degrading enzymes (e.g., MMPs vs. ADAMTS)?

- Methodological Answer: Discrepancies in enzyme activity (e.g., MMP suppression but ADAMTS elevation) may arise from distinct regulatory pathways. Researchers should combine ELISA data with gene expression profiling (e.g., RT-PCR for TIMP-1/TIMP-2) to assess endogenous inhibitors and contextualize enzyme dynamics .

Q. What methodologies are used to assess this compound’s impact on bone microstructure in vivo?

- Methodological Answer: Micro-CT quantifies trabecular bone parameters (bone volume fraction, separation). Histopathological scoring (e.g., modified Mankin score) evaluates cartilage integrity, while ALP staining and serum biomarkers (e.g., osteocalcin) provide complementary data on ossification .

Q. How can isotope-labeled this compound (e.g., ¹³C/d₃ variants) enhance pharmacokinetic studies?

- Methodological Answer: Stable isotopes like ibandronate-[¹³C,d₃] sodium (95% purity by HPLC) enable precise tracking of drug distribution and metabolism via mass spectrometry. These analogs are critical for distinguishing endogenous vs. exogenous compounds in bioavailability studies .

Q. Key Notes for Experimental Design

- Data Contradiction Analysis: Always cross-validate findings using multiple assays (e.g., ELISA, qPCR, histology) to address enzyme activity or signaling pathway discrepancies .

- Dose Optimization: Use dose-response curves in vitro (e.g., 1.25–2 µM for endothelial cell studies) and in vivo to identify therapeutic thresholds .

- Model Validation: Ensure KOA models replicate human pathology by confirming elevated Mankin scores and trabecular separation in control groups .

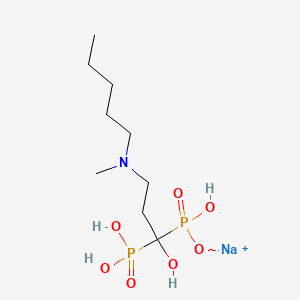

属性

CAS 编号 |

138844-81-2 |

|---|---|

分子式 |

C9H23NNaO7P2 |

分子量 |

342.22 g/mol |

IUPAC 名称 |

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |

InChI |

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |

InChI 键 |

WQVSHLXLXKMYEW-UHFFFAOYSA-N |

SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

规范 SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

138844-81-2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。